2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid
Description
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid (IUPAC name: 2-[4-(2-fluorophenyl)-1H-pyrazol-1-yl]acetic acid) is a pyrazole-based acetic acid derivative with a fluorine atom at the ortho position of the phenyl substituent. Its molecular formula is C₁₁H₉FN₂O₂ (molecular weight: 220.20 g/mol). The compound features:
- A pyrazole ring substituted at the 1-position with an acetic acid group.
- A 2-fluorophenyl group at the 4-position of the pyrazole.
Pyrazole-acetic acid hybrids are frequently explored as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, anti-inflammatory agents, or PROTACs (proteolysis-targeting chimeras) . The fluorine atom enhances metabolic stability and influences electronic properties, making this compound a valuable scaffold for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-4-2-1-3-9(10)8-5-13-14(6-8)7-11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFONTPSUIARSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 2-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic effects. 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid is being studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways .
Anticancer Activity
Studies have shown that pyrazole derivatives possess anticancer properties. For example, certain compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The fluorinated phenyl group in this compound may enhance its potency against certain cancer types by improving bioavailability and target specificity .
Agrochemicals
Herbicidal Activity
The compound's structure suggests potential applications in agrochemicals, particularly as a herbicide. Research into similar pyrazole derivatives has demonstrated efficacy against a range of weeds, making this compound a candidate for further investigation in agricultural settings. Its ability to disrupt plant growth through hormonal interference is a promising area of study .
Pesticide Development
There is ongoing research into the use of pyrazole compounds as pesticides. Their effectiveness against various pests could lead to the development of new formulations that are both efficient and environmentally friendly. The presence of the fluorine atom may enhance the compound's stability and effectiveness in field conditions .
Material Science
Polymer Chemistry
Recent studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance material properties. The unique chemical structure of this compound can be utilized to create polymers with improved thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .
Nanotechnology Applications
The compound's potential for functionalization at the nanoscale opens avenues for applications in nanotechnology, particularly in drug delivery systems where targeted release is crucial. By modifying nanoparticles with this compound, researchers aim to improve drug solubility and bioavailability while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Phenyl Analogs
- 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid (): Molecular formula: C₁₇H₁₃ClN₂O₂ (312.76 g/mol). Features a 4-chlorophenyl group at the pyrazole’s 3-position and a phenyl group at the 1-position.
Fluorine Positional Isomers
- 2-((2E)-2-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-N-(4-methylphenyl)-2-oxoacetamide (): Contains a 4-fluorophenyl group instead of 2-fluorophenyl. The para-fluorine may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., enzyme active sites) .
Aliphatic Fluorinated Analogs
Substituent Variations on the Pyrazole Ring
Trifluoromethyl-Substituted Pyrazoles
Methyl-Substituted Pyrazoles
- 2-[1-(2-Fluorophenyl)-3,5-Dimethyl-1H-pyrazol-4-yl]acetic Acid (): Molecular formula: C₁₃H₁₃FN₂O₂ (250.26 g/mol).
Heterocycle Replacements
- 2-(4-((2-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic Acid (): Replaces pyrazole with a 1,2,3-triazole ring. Triazoles offer enhanced metabolic resistance but may reduce aromatic stacking efficiency .
Key Physicochemical Properties
*Estimated using computational tools (e.g., ChemAxon).
Biological Activity
2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group that enhances its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 197.17 g/mol. The synthesis typically involves the reaction of 2-fluorobenzaldehyde with hydrazine derivatives followed by acetic acid functionalization. The compound is noted for its stability and solubility in organic solvents, making it suitable for various biological assays .
Biological Activities
The biological activities of this compound span several therapeutic areas:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| Compound A | A549 | 193.93 | |
| Compound B | HT-29 | 238.14 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In animal models, these compounds have demonstrated the ability to reduce paw edema and inflammatory markers significantly. The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
Table 2: Anti-inflammatory Effects in Animal Models
| Compound | Model | Effect (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema | TBD | |
| Compound C | Formalin test | Reduced licking time |
Analgesic Activity
Studies have also highlighted the analgesic properties of pyrazole derivatives. In models assessing pain response, such as the acetic acid-induced writhing test, these compounds have shown significant reductions in pain behavior, suggesting their potential as analgesics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.
- COX Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation and pain.
- NO/cGMP Pathway Modulation : The analgesic effects may involve modulation of nitric oxide pathways, contributing to vasorelaxation and pain relief .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives in vitro and in vivo for their anticancer and anti-inflammatory properties. The study found that certain derivatives exhibited IC50 values comparable to established drugs like diclofenac and 5-fluorouracil, indicating strong therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
